The compound [(5-Bromo-2-methoxyphenyl)methyl][(2-methoxyphenyl)methyl]amine is a complex organic molecule characterized by its dual aromatic amine structure. It is classified as an aromatic amine due to the presence of amine functional groups attached to aromatic rings. The molecular formula for this compound is , with a molecular weight of approximately 307.23 g/mol. The compound's structure suggests potential applications in medicinal chemistry and organic synthesis due to its unique properties.
This compound can be sourced from various chemical suppliers, including Sigma-Aldrich and BenchChem, which provide detailed specifications and safety data. It falls under the category of brominated aromatic amines, which are often utilized in the synthesis of pharmaceuticals and agrochemicals due to their reactivity and ability to form complex structures.
The synthesis of [(5-Bromo-2-methoxyphenyl)methyl][(2-methoxyphenyl)methyl]amine can be accomplished through several steps, typically involving:
For large-scale production, continuous flow reactors may be employed to enhance efficiency and ensure consistent quality. Automated systems help in maintaining optimal reaction conditions, thus improving yield and reducing production costs.
The molecular structure of [(5-Bromo-2-methoxyphenyl)methyl][(2-methoxyphenyl)methyl]amine features:
The structural representation can be described using SMILES notation: CC(C1=CC(Br)=C(C=C1)OC)C(C2=CC=CC=C2OC)N.
The compound can undergo various chemical reactions:
These reactions are typically conducted under controlled laboratory conditions, utilizing solvents such as dimethylformamide or dichloromethane to facilitate reactant solubility and enhance reaction rates.
The mechanism of action for [(5-Bromo-2-methoxyphenyl)methyl][(2-methoxyphenyl)methyl]amine involves its interaction with biological targets, such as enzymes or receptors. The presence of bromine and methoxy substituents influences its binding affinity:
Safety data indicates that this compound should be handled with care due to its toxicological properties, including potential irritancy upon contact with skin or eyes.
CAS No.: 152405-02-2
CAS No.: 1246815-51-9
CAS No.:
CAS No.: